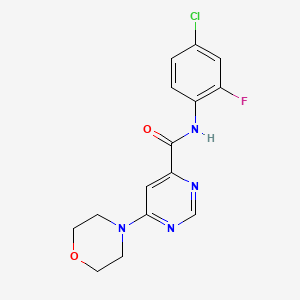

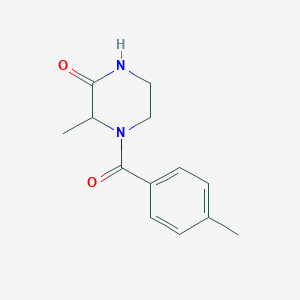

![molecular formula C11H7ClN2S B2542019 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile CAS No. 873009-61-1](/img/structure/B2542019.png)

4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile" is a chemical of interest in various research studies due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. While the provided data does not directly discuss this exact compound, it includes information on structurally related compounds that can offer insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported in the literature. For instance, 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas were synthesized using 4-chloromethylbenzoyl isothiocyanate with substituted pyrimidine-2-amines in dry tetrahydrofuran . Another synthesis approach involved the reaction of 1-p-methylbenzoyl-3-phenylaminothiourea with 1,3-dichloroacetone to produce a chloromethyl-anilino-methylbenzoylimido thiazole derivative . These methods highlight the reactivity of chloromethyl groups in thiazole chemistry and provide a basis for the synthesis of "4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile".

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied using various spectroscopic and computational techniques. For example, the molecular geometry and vibrational frequencies of a benzo[d]thiazol-2(3H)-one derivative were calculated using Hartree-Fock and Density Functional Theory (DFT) methods, revealing the conformational stability and electronic properties of the molecule . Similarly, the crystal structure of a chloromethyl-anilino-methylbenzoylimido thiazole compound was determined by single crystal X-ray diffraction, providing detailed insights into the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

The reactivity of chloromethyl-thiazole derivatives has been explored through various chemical reactions. For instance, 3-chloromethyl-2(3H)-benzothiazolones were synthesized and further reacted with different nucleophiles, such as potassium acetate and sodium azide, demonstrating the versatility of the chloromethyl group in substitution reactions . These studies suggest that "4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile" could also undergo similar nucleophilic substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The vibrational spectra (FT-IR and FT-Raman), NMR chemical shifts, and electronic properties (HOMO and LUMO energies) have been studied to understand the behavior of these compounds . Non-covalent interactions, such as hydrogen bonds and van der Waals interactions, play a significant role in the stability and reactivity of these molecules . These analyses provide a foundation for predicting the properties of "4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile", which can be expected to exhibit similar characteristics due to its structural similarities.

Applications De Recherche Scientifique

Anticancer Applications

The synthesis and characterization of derivatives related to 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile have been explored for their anticancer properties. Derivatives of 1,2,4-triazole, which might be synthesized using similar intermediates, are noted for their anticancer activities. Specifically, compounds with nitrile groups and a 1,2,4-triazole core in their structures have shown promise due to their pharmacological action, potentially offering new avenues for anticancer drug development (А. Rud, A. Kaplaushenko, & Yu. M. Kucheryavyi, 2016). Additionally, novel compounds exhibiting anticancer activity have been synthesized from derivatives, highlighting the potential for new therapeutic agents (Z. M. Nofal, E. Soliman, S. H. A. El-Karim, M. El-Zahar, Aladdin M. Srour, Shalini Sethumadhavan, & T. Maher, 2014).

Synthesis of Thiadiazoles

The reactivity of chloromethyl-thiazole derivatives in forming thiadiazoles has been studied, showing the potential of such intermediates in synthesizing thiadiazole compounds. This process involves the reaction of sulfur dichloride with nitriles in the presence of a Lewis acid, forming 1,2,4-thiadiazoles, which are useful in various chemical research applications (Mitsuo Komatsu, Jun-ichi Shibata, Yoshiki Ohshiro, & Toshio Agawa, 1983).

Corrosion Inhibition

Compounds derived from the chloromethyl-thiazol moiety, such as thiazole derivatives, have demonstrated efficacy as corrosion inhibitors. This is particularly relevant for the protection of oil-well tubular steel in hydrochloric acid solution, showcasing the chemical's potential in industrial applications (M. Yadav, D. Sharma, & Sumit Kumar, 2015).

Safety And Hazards

Propriétés

IUPAC Name |

4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2S/c12-5-10-7-15-11(14-10)9-3-1-8(6-13)2-4-9/h1-4,7H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKUJZMPBXIFME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC(=CS2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

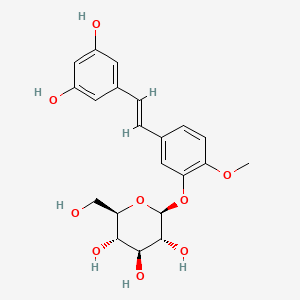

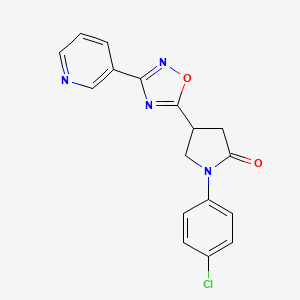

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2541936.png)

![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2541941.png)

![8-(4-ethoxyphenyl)-4-oxo-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2541945.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2541948.png)

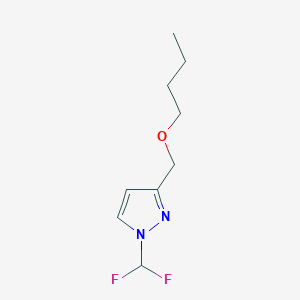

![4-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2541949.png)

![3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2541952.png)

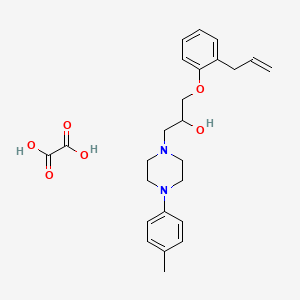

![Ethyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2541957.png)

![5-methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2541958.png)